molecular formula C9H9N5O2 B13630225 2-(1-Methyl-1h-1,2,4-triazol-5-yl)-4-nitroaniline

2-(1-Methyl-1h-1,2,4-triazol-5-yl)-4-nitroaniline

Cat. No.: B13630225
M. Wt: 219.20 g/mol
InChI Key: WWIXVFXXDZINHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 1-position of the triazole ring and a nitro group at the 4-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Nitration of Aniline: The aniline derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Coupling Reaction: The triazole ring is then coupled with the nitrated aniline derivative under suitable conditions, often involving a catalyst such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The triazole ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium dithionite.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Catalysts: Palladium, copper.

Major Products Formed

    Reduction: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized triazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline and its derivatives involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of microbial pathogens or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)-4-nitroaniline

InChI

InChI=1S/C9H9N5O2/c1-13-9(11-5-12-13)7-4-6(14(15)16)2-3-8(7)10/h2-5H,10H2,1H3

InChI Key

WWIXVFXXDZINHN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.